(2-Iodophenyl)glycine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8INO2 |
|---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
2-(2-iodoanilino)acetic acid |
InChI |
InChI=1S/C8H8INO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |
InChI Key |
DMFDBHLNZBNGLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)O)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Iodophenyl Glycine and Its Structural Analogues
Direct Synthesis Approaches for (2-Iodophenyl)glycine
Direct methods for synthesizing this compound often involve either the introduction of an iodine atom onto a pre-existing phenylglycine scaffold or the construction of the amino acid from simpler, pre-iodinated precursors.
Regioselective Iodination Strategies of Phenylglycine Precursors
The direct iodination of phenylglycine presents a challenge in controlling the position of the iodine atom on the aromatic ring. However, recent advances in C-H functionalization have provided pathways to achieve regioselectivity. Palladium-catalyzed C-H activation has emerged as a powerful tool for the ortho-halogenation of phenylglycine derivatives. acs.orgmdpi.com By using a suitable directing group, often derived from the amino group of the phenylglycine, a palladium catalyst can selectively activate the C-H bond at the ortho position, allowing for the introduction of an iodine atom. acs.orgacs.org
For instance, protocols have been developed for the Pd-catalyzed iodination of N-protected phenylglycine derivatives using molecular iodine (I₂) as the iodine source. acs.org These reactions can proceed with high regioselectivity for the ortho position. mdpi.comacs.org The choice of the protecting group on the nitrogen atom (e.g., Boc, Fmoc) can influence the reaction's efficiency and is a crucial parameter for optimization. acs.org While direct iodination of the free amino acid is challenging, the use of cyclopalladated complexes of phenylglycine derivatives has shown success in achieving ortho-iodination. mdpi.com
| Substrate | Catalyst/Reagent | Product | Key Features |
|---|---|---|---|
| N-protected Phenylglycine | Pd(OAc)₂ / I₂ | N-protected this compound | Directing group-assisted ortho-C-H activation. acs.orgacs.org |
| Cyclopalladated Phenylglycine Complex | I₂ | ortho-Iodinated Phenylglycine Derivative | Formation of a stable intermediate complex facilitates regioselective iodination. mdpi.com |
Synthetic Routes from Substituted Aniline and Glycine (B1666218) Fragments
An alternative to direct iodination is the construction of the this compound molecule from readily available starting materials, such as 2-iodoaniline (B362364) and a glycine equivalent. The Strecker synthesis is a classic and versatile method for producing α-amino acids. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this would involve the reaction of 2-iodobenzaldehyde (B48337) with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid. wikipedia.orgwikipedia.org
Another approach involves the coupling of 2-iodoaniline with a glycine synthon. For example, palladium-catalyzed coupling reactions, such as the Larock heteroannulation, can be employed to construct indole (B1671886) derivatives from 2-iodoaniline and internal alkynes, which can then be further elaborated to form indolylglycine derivatives. researchgate.net While not directly yielding this compound, these methods demonstrate the utility of 2-iodoaniline as a key starting material in the synthesis of complex amino acid structures. A multi-step synthesis starting from 5-chloro-2-iodoaniline (B43998) hydrochloride has been reported for a complex glycine antagonist, illustrating the use of substituted iodoanilines in the construction of intricate amino acid derivatives. acs.orgacs.org
Asymmetric Synthesis of Enantiopure this compound Derivatives
The production of enantiomerically pure this compound is crucial for its application in pharmaceuticals. Several methodologies have been developed to achieve this, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis.
Chiral Auxiliary-Mediated Methodologies (e.g., Ni(II) Schiff Base Complexes)
A powerful and widely used method for the asymmetric synthesis of α-amino acids involves the use of chiral auxiliaries. Among these, the chiral Ni(II) complexes of Schiff bases, developed by Belokon and others, have proven to be particularly effective. nih.govresearchgate.netresearchgate.net In this approach, a chiral ligand, often derived from proline, is complexed with Ni(II) and glycine to form a chiral nucleophilic glycine equivalent. nih.govrsc.org This complex can then be alkylated with an appropriate electrophile.
For the synthesis of this compound, the chiral Ni(II) glycine complex would be reacted with a 2-iodobenzyl halide or a similar electrophile. rsc.org The chiral environment provided by the ligand directs the alkylation to occur from a specific face, leading to a high diastereomeric excess. researchgate.net After the alkylation step, the desired amino acid is liberated from the complex, and the chiral auxiliary can often be recovered and reused. rsc.org This methodology is versatile and has been applied to the synthesis of a wide range of tailor-made α-amino acids. nih.govresearchgate.net
| Chiral Auxiliary | Reaction Type | Product Type | Key Advantages |
|---|---|---|---|
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (BPB) based ligands | Alkylation, Aldol (B89426), Michael Addition | Various α-amino acids | High stereocontrol, recyclable auxiliary, versatile for many amino acid types. nih.govresearchgate.netrsc.org |
| Proline-derived Schiff base ligands | Alkylation with alkyl halides | α-Substituted amino acids | Robust and easily accessible starting materials for tailor-made amino acids. researchgate.netrsc.org |
Enzyme-Catalyzed Kinetic Resolution for Enantioselective Production
Enzymatic kinetic resolution is a highly efficient method for obtaining enantiomerically pure compounds. rsc.org This technique relies on the ability of enzymes, such as lipases or acylases, to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. researchgate.netresearchgate.net For the production of enantiopure this compound, a racemic mixture of a suitable derivative, such as an ester or an N-acetylated form, can be subjected to enzymatic resolution.
For example, lipases can be used for the enantioselective hydrolysis of racemic esters of this compound. The enzyme will preferentially hydrolyze one enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted ester of the opposite configuration. Lipase AS 'Amano' has been shown to be effective in the kinetic resolution of various non-natural alpha-amino acid amides, yielding amino acids with high enantiomeric excess. researchgate.net Similarly, acylases can be used to hydrolyze the N-acyl group of one enantiomer of N-acetyl-(2-Iodophenyl)glycine. researchgate.net A process has been described for the enzymatic kinetic resolution of a complex derivative of (5-chloro-2-iodophenyl)amino butanoic acid ethyl ester, highlighting the industrial applicability of this method. acs.orgepa.gov
Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. rsc.orgnih.gov
Development of Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis offers a direct and atom-economical approach to enantiopure compounds. While specific examples for the direct asymmetric catalytic synthesis of this compound are not extensively documented in the provided search results, the principles of asymmetric catalysis are broadly applicable. warwick.ac.uk
Methods such as the asymmetric hydrogenation of a suitable prochiral precursor, like an α,β-unsaturated carboxylic acid derivative or an N-acylimino ester, could be employed. acs.org Chiral transition metal catalysts, often based on rhodium, ruthenium, or palladium, with chiral phosphine (B1218219) ligands, are commonly used for such transformations. acs.org Another potential route is the asymmetric Strecker reaction, where a chiral catalyst, such as a chiral thiourea (B124793) or a metal complex, is used to control the stereochemistry of the cyanide addition to an imine derived from 2-iodobenzaldehyde. mdpi.com The development of new chiral catalysts and catalytic systems is an active area of research that holds promise for the efficient and direct synthesis of enantiopure this compound. acs.org
Sustainable and Green Chemistry Approaches
The development of sustainable and green chemistry methodologies for the synthesis of this compound and its derivatives is driven by the need to minimize environmental impact and enhance safety and efficiency. pandawainstitute.comrroij.com These approaches prioritize the use of non-toxic reagents, renewable resources, and energy-efficient processes. pandawainstitute.com
Metal-Free Catalysis for this compound Derivative Synthesis
Metal-free catalysis offers a significant advantage in organic synthesis by avoiding the use of toxic and expensive transition metals. researchgate.net Recent advancements have led to the development of various metal-free catalytic systems for the synthesis of glycine derivatives.
One notable approach involves the use of iodine-based catalysts. Iodine-catalyzed C-H functionalization has emerged as a powerful tool for constructing C-C, C-N, C-O, and C-S bonds without the need for transition metal catalysts. researchgate.net For instance, a combination of I2/DMSO has been effectively used for the synthesis of various heterocyclic compounds. rsc.org Additionally, a novel catalytic system comprising 3,6-dichloro-1,2,4,5-tetrazine (B31795) and zinc acetate (B1210297) has been developed for the synthesis of N-aryl-α-arylated glycine ester derivatives, demonstrating broad substrate compatibility and high yields under ambient, light-free conditions. rsc.org This method is particularly noteworthy for its use of air as the oxidizing agent, further enhancing its green credentials. rsc.org
Electrochemical methods also present a green alternative by using electrons as the redox reagent, thereby avoiding chemical oxidants. beilstein-journals.org An efficient electrocatalytic functionalization of N-arylglycine esters has been reported using n-Bu4NI as a mediator, which is both cheap and readily available. beilstein-journals.org This method proceeds in an undivided cell under constant current, and the mediated process has been shown to be superior to direct electrochemical functionalization. beilstein-journals.org The proposed mechanism involves the anodic oxidation of iodide to generate an active iodine species, which then reacts with the N-arylglycine ester to form an N-iodo intermediate. beilstein-journals.org Subsequent elimination and nucleophilic addition lead to the desired functionalized product. beilstein-journals.org
Furthermore, metal-free, light-driven reactions have been developed. For example, a sustainable synthesis of glycine betaine (B1666868) derivatives from cyclic tertiary amines and aryl diazoacetates has been achieved in water under blue LED irradiation. nih.govnih.gov This method avoids the need for metal catalysts and allows for the isolation of products without chromatographic purification, minimizing waste. nih.govnih.gov The reaction is believed to proceed through the formation of a singlet carbene under blue light, which then reacts with the amine. nih.govnih.gov
Hypervalent iodine reagents have also been employed in metal-free transformations for the chemoselective synthesis of various compounds. frontiersin.org These reagents can facilitate the transfer of aryl, alkynyl, and vinyl groups to a range of nucleophiles. frontiersin.org
Visible-Light Driven Photoredox Methodologies in N-Arylglycine Synthesis
Visible-light photoredox catalysis has become a prominent tool in modern organic synthesis due to its mild reaction conditions and ability to generate reactive radical intermediates. researchgate.net This approach utilizes photocatalysts that, upon light absorption, can act as both oxidizing and reducing agents. researchgate.net N-arylglycines and their analogues are particularly well-suited substrates for these reactions, often serving as precursors to α-aminoalkyl radicals, imines, or iminium ions. researchgate.net
Several photocatalytic systems have been developed for the synthesis of N-arylglycine derivatives. For instance, a copper-photoredox catalyzed site-selective α-Csp3–H arylation of glycine derivatives has been reported using diaryliodonium reagents as aryl transfer agents. chemrxiv.org This method takes advantage of the ability of copper catalysts to generate aryl radicals under sustainable conditions. chemrxiv.org The reaction requires a copper catalyst, specific ligands, and blue LED irradiation to proceed effectively. chemrxiv.org
Metal-free photocatalytic systems have also been successfully employed. Mesoporous graphitic carbon nitride (mpg-CN) has been used as a heterogeneous, recyclable photocatalyst for the cross-dehydrogenative coupling of N-aryl glycine analogues with indoles. acs.org This method allows for C-H functionalization to produce indole-decorated glycine derivatives in good yields. acs.org The sustainability of this process is enhanced by the use of a metal-free catalyst and a green reaction medium. acs.org The robustness of this protocol has been demonstrated through gram-scale synthesis and successful catalyst recycling over multiple runs. acs.org
Eosin Y and methylene (B1212753) blue are other organic dyes that have been used as photocatalysts in the synthesis of various heterocyclic compounds from N-arylglycines. rsc.org For example, Eosin Y, in a single electron transfer (SET) process, can initiate the decarboxylation of N-arylglycine to generate an aminomethyl radical, which can then participate in cyclization reactions to form complex molecules. rsc.org Similarly, methylene blue has been used to catalyze the photo-initiated decarboxylative annulation of N-arylglycines with azobenzenes to produce triazolidine (B1262331) compounds. rsc.org
The combination of photoredox catalysis with other catalytic modes, such as organocatalysis or biocatalysis, has also been explored. A cooperative approach using a methylene blue photocatalyst and the enzyme CALB under blue LED irradiation has been used to synthesize 3-substituted chromones from o-hydroxyphenyl enaminones and N-arylglycine esters. rsc.org
The general mechanism for many of these reactions involves the initial single electron transfer from the N-arylglycine to the excited photocatalyst, leading to the formation of a radical cation. acs.org This is often followed by decarboxylation or deprotonation to generate a key radical or iminium ion intermediate that drives the subsequent bond-forming steps. researchgate.netacs.org
| Catalyst System | Reactants | Product Type | Key Features |
| Cu(OAc)2 / Ligands / Blue LED | Glycine derivatives, Diaryliodonium reagents | α-Arylglycines | Site-selective C-H arylation. chemrxiv.org |
| mpg-CN / Blue LED | N-aryl glycine analogues, Indoles | Indole-decorated glycine derivatives | Metal-free, heterogeneous, recyclable catalyst. acs.org |
| Eosin Y / Visible Light | N-arylglycine, Aldehydes | Imidazoline derivatives | Metal-free, organophotocatalysis. rsc.org |
| Methylene Blue / Blue LED | N-arylglycines, Azobenzenes | Triazolidine compounds | Photo-initiated decarboxylative annulation. rsc.org |
| Ru(bpy)3Cl2·6H2O / Cu(OTf)2 / Blue LED | N-arylglycine esters, Alkenes | Substituted quinolines | Aerobic oxidative dehydrogenative coupling/aromatization. acs.org |
Aqueous Medium Reactions for Functionalized Glycine Derivatives
Performing organic reactions in water is a cornerstone of green chemistry, as it reduces the reliance on volatile and often toxic organic solvents. pandawainstitute.com The synthesis of functionalized glycine derivatives in aqueous media has been explored through various catalytic approaches.
Glycine itself, being a zwitterionic amino acid, has been shown to be an effective catalyst for certain reactions in water. tandfonline.com It has been used to catalyze one-pot, three-component condensations to produce compounds like 2-amino-4H-chromenes under sonic conditions. researchgate.net The use of ultrasound can accelerate the reaction in an aqueous medium. researchgate.net
A sustainable, metal-free synthesis of glycine betaine derivatives has been developed using water as the solvent under blue LED irradiation. nih.govnih.gov This method involves the reaction of cyclic tertiary amines with aryl diazoacetates. nih.govnih.gov The products often precipitate from the aqueous reaction mixture, allowing for simple isolation by filtration without the need for chromatographic purification, which significantly reduces waste. nih.govnih.gov The role of water in this transformation is crucial, as reactions in dry solvents result in substantially lower yields. nih.gov
The synthesis of indole-decorated glycine derivatives has also been achieved in a green reaction medium, highlighting the move towards more environmentally benign solvents. acs.org Furthermore, the use of water as a solvent has been reported for the metal-free synthesis of phenanthridine-6-carboxylates from N-biarylglycine esters, using rose bengal as a photocatalyst and molecular oxygen as the terminal oxidant. beilstein-journals.org
These examples demonstrate the feasibility and advantages of using water as a reaction medium for the synthesis of glycine derivatives, contributing to the development of more sustainable chemical processes.
Large-Scale Synthesis and Process Development Considerations
Optimization for Industrial-Scale Production of this compound Intermediates
For the industrial production of complex molecules, the synthesis of key intermediates is a critical step that often requires significant optimization. In the context of a glycine antagonist, a multi-stage synthesis was developed where one of the key intermediates is derived from 5-chloro-2-iodoaniline hydrochloride. acs.orgacs.org The initial stage of this synthesis is a three-step telescoped process, meaning the intermediates are not isolated, which improves efficiency. acs.orgacs.org This sequence involves an imine formation with ethyl glyoxalate, a Mannich reaction with vinyloxytrimethylsilane, and a subsequent Wittig reaction. acs.orgacs.org
The large-scale synthesis of chiral nucleophilic glycine equivalents, such as Ni(II) complexes, has also been a focus of process development. acs.org The use of traditional carbonate bases in the synthesis of these complexes was replaced with the soluble organic base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), leading to improved process efficiency, safety, and yield on a multikilogram scale. acs.orgnih.gov A critical aspect of this process is managing the partial racemization of the proline moiety, and the optimized process consistently achieves high enantiomeric purities. acs.org
The scalability of catalytic reactions is another important consideration. For a direct amidation reaction catalyzed by 5-methoxy-2-iodophenylboronic acid (MIBA), a multigram-scale procedure was developed. rsc.org This involved optimizing the solvent and reaction temperature to achieve a reasonable yield at a higher concentration and with a reduced amount of molecular sieves. rsc.org
Route Selection and Efficiency for Complex Chemical Synthesis
For the synthesis of a glycine antagonist, a four-stage route was established. acs.orgacs.org The first stage produces an intermediate, (4E)-2[(5-chloro-2-iodophenyl)amino]-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)butanoic acid ethyl ester, which then undergoes an enzyme-catalyzed kinetic resolution in the second stage to yield the desired single enantiomer. acs.orgacs.org The third stage is an intramolecular Heck reaction, followed by the final stage of ester saponification and salt formation to yield the final drug candidate. acs.orgacs.org This route successfully produced over 300 kg of the target molecule with high purity. acs.orgacs.org
The development of this route involved careful consideration of process understanding and control. acs.orgacs.org The choice of an enzymatic resolution highlights the use of biocatalysis in large-scale synthesis to achieve high stereoselectivity. The intramolecular Heck reaction is a powerful C-C bond-forming reaction, and its successful implementation on a large scale is a significant achievement.
The efficiency of a synthetic route is often measured by metrics such as atom economy and E-factor (environmental factor), which quantify the amount of waste generated. rroij.com Green chemistry principles guide the selection of routes that are more atom-economical and have lower E-factors. rroij.com For example, the development of a lower E-factor procedure for a MIBA-catalyzed direct amidation demonstrates a commitment to improving the environmental footprint of the synthesis. rsc.org
The table below outlines a multi-stage synthesis of a complex glycine antagonist, highlighting the key transformations and intermediates.
| Stage | Starting Materials | Key Reaction | Intermediate/Product |
| 1 | 5-chloro-2-iodoaniline hydrochloride, ethyl glyoxalate, vinyloxytrimethylsilane, (2-oxo-1-phenyl-3-pyrrolidinyl)triphenylphosphonium bromide | Imine formation, Mannich reaction, Wittig reaction | (4E)-2[(5-chloro-2-iodophenyl)amino]-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)butanoic acid ethyl ester acs.orgacs.org |
| 2 | Stage 1 product | Enzyme-catalyzed kinetic resolution | (2R)-enantiomer of the ethyl ester acs.orgacs.org |
| 3 | Stage 2 product | Intramolecular Heck reaction | (2R,4E)-7-chloro-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid ethyl ester acs.orgacs.org |
| 4 | Stage 3 product | Ester saponification, meglumine (B1676163) salt formation | Final glycine antagonist drug candidate acs.orgacs.org |
Reactivity and Transformational Chemistry of 2 Iodophenyl Glycine Derivatives
Cross-Coupling Reactions Involving the Aryl Iodide Moiety
The carbon-iodine bond in (2-Iodophenyl)glycine is a prime site for transition metal-catalyzed cross-coupling reactions. This functionality serves as a synthetic handle for the introduction of various substituents and for the construction of new ring systems through intramolecular cyclization strategies.
Intramolecular Heck Reaction Pathways and Cyclizations
The Intramolecular Heck Reaction (IMHR) is a powerful palladium-catalyzed method for forming cyclic compounds by coupling an aryl halide with an alkene within the same molecule. wikipedia.org In derivatives of this compound, where an alkene-containing side chain is attached to the nitrogen or carboxyl group, the IMHR provides an efficient route to various nitrogen-containing heterocycles. The reaction is highly valued for its ability to generate complex polycyclic structures and for its high degree of regio- and stereoselectivity, which is often governed by steric factors. princeton.edulibretexts.org
The general mechanism begins with the oxidative addition of the aryl iodide to a palladium(0) complex. This is followed by migratory insertion of the tethered alkene into the newly formed aryl-palladium bond, creating a new carbon-carbon bond and a cyclic alkyl-palladium intermediate. The reaction sequence typically concludes with β-hydride elimination to regenerate the palladium(0) catalyst and yield the cyclized product. wikipedia.org
The IMHR can proceed through different pathways, primarily the neutral and cationic pathways, which can influence the reaction's outcome. Aryl iodides typically react via the neutral pathway. princeton.edu The choice of reaction conditions, such as the palladium catalyst, ligands, base, and solvent, is crucial for controlling the cyclization pathway and achieving high yields of the desired product. rsc.org The intramolecular nature of the reaction offers significant advantages over its intermolecular counterpart, including increased efficiency due to entropic factors and the ability to involve more substituted alkenes. libretexts.org This methodology has been instrumental in the total synthesis of numerous natural products and has been adapted for creating large macrocycles. libretexts.orgnih.gov
Table 1: Overview of Intramolecular Heck Reaction (IMHR) Characteristics
| Feature | Description |
|---|---|
| Reaction Type | Palladium-catalyzed intramolecular coupling of an aryl iodide and an alkene. wikipedia.org |
| Key Steps | Oxidative addition, migratory insertion, β-hydride elimination. wikipedia.org |
| Common Products | Carbocyclic and heterocyclic compounds of various ring sizes. wikipedia.org |
| Advantages | High efficiency and selectivity; applicable to complex molecule synthesis. libretexts.org |
| Controlling Factors | Catalyst, ligands, base, solvent, and substrate structure. rsc.org |
Palladium-Catalyzed Cross-Coupling Methodologies for Aryl-Aryl and Aryl-Heteroatom Bond Formation
Beyond cyclizations, the aryl iodide of this compound is an excellent electrophile for a host of palladium-catalyzed cross-coupling reactions to form new aryl-aryl and aryl-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecules from simpler precursors. wiley-vch.de
Aryl-Aryl Bond Formation: Reactions such as the Suzuki coupling (with organoboron reagents), Stille coupling (with organotin reagents), and Negishi coupling (with organozinc reagents) can be employed to attach new aryl or vinyl groups to the phenyl ring of this compound. wiley-vch.denih.gov These reactions generally proceed through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the organometallic reagent, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. nih.gov The choice of ligands, often bulky electron-rich phosphines, is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. wiley-vch.de
Aryl-Heteroatom Bond Formation: The Buchwald-Hartwig amination and its variants allow for the formation of C-N and C-O bonds by coupling the aryl iodide with amines, alcohols, or their derivatives. organic-chemistry.orgorganic-chemistry.org Similarly, palladium catalysts facilitate the formation of C-P and C-S bonds by coupling with phosphines, phosphonates, or thiols. nih.gov These transformations are invaluable for synthesizing a wide array of functionalized arylglycine derivatives. For instance, the coupling of aryl iodides with hydroxylamines can yield N-arylhydroxylamine products, which are versatile synthetic intermediates. organic-chemistry.orgresearchgate.net The reaction conditions, particularly the choice of ligand and base, are tailored to the specific nucleophile being coupled. organic-chemistry.org
Table 2: Selected Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acids/esters | C-C (Aryl-Aryl) | Pd(OAc)₂, Pd(PPh₃)₄ / Phosphine (B1218219) ligands |
| Negishi Coupling | Organozinc reagents | C-C (Aryl-Alkyl/Aryl) | Pd₂(dba)₃ / dppf |
| Stille Coupling | Organostannanes | C-C (Aryl-Aryl/Vinyl) | Pd(PPh₃)₄ |
| Buchwald-Hartwig Amination | Amines, Amides | C-N (Aryl-Nitrogen) | Pd(OAc)₂ / Buchwald or Hartwig ligands |
| Hirao Coupling | P(O)-H compounds | C-P (Aryl-Phosphorus) | Pd(OAc)₂ / Phosphine ligands nih.gov |
| Hydroxylamine Coupling | Hydroxylamines | C-N (Aryl-Nitrogen) | Pd₂(dba)₃ / BippyPhos organic-chemistry.org |
Exploration of Other Transition Metal-Catalyzed Coupling Reactions
While palladium catalysts are dominant, other transition metals such as copper, nickel, and iron also effectively catalyze cross-coupling reactions involving aryl iodides. These metals offer alternative reactivity profiles and are often more abundant and less expensive than palladium. longdom.org
Copper-Catalyzed Reactions: The Ullmann condensation, a classic copper-mediated reaction, is used for forming aryl-aryl, aryl-ether, and aryl-amine bonds. organic-chemistry.org Modern protocols often use copper(I) salts with ligands like N,N-dimethylglycine or phenanthroline to facilitate the coupling of aryl iodides with alcohols, amines, and other nucleophiles under milder conditions than the traditional high-temperature requirements. organic-chemistry.org Copper is also used in conjunction with palladium in reactions like the Sonogashira coupling for C-C bond formation with terminal alkynes. longdom.org
Nickel and Iron-Catalyzed Reactions: Nickel catalysts are particularly effective for cross-coupling reactions involving organometallic reagents, such as in Negishi and Kumada couplings. uni-muenchen.de Iron-catalyzed cross-coupling has emerged as a more economical and environmentally friendly alternative, capable of promoting the formation of C-C and C-heteroatom bonds, although it can sometimes require longer reaction times or have a narrower substrate scope. longdom.org The mechanisms of these reactions can differ from their palladium-catalyzed counterparts, sometimes involving radical pathways. nih.gov
Reactions at the Glycine (B1666218) Backbone and α-Carbon
The glycine portion of this compound provides another locus for chemical modification. The α-carbon, the amino group, and the carboxylic acid group can all be functionalized to produce a diverse array of unnatural amino acid derivatives.
Cα-Functionalization of the Amino Acid Carbon
Direct functionalization of the α-carbon (Cα) of the glycine moiety is a powerful strategy for synthesizing complex α-amino acids. nih.gov This transformation typically involves the generation of a reactive intermediate, such as an enolate or a radical, at the α-position, followed by reaction with an electrophile or a coupling partner.
Recent advances have focused on direct C(sp³)–H bond functionalization, which avoids the need for pre-functionalized substrates. mdpi.com For N-aryl glycine derivatives, methods have been developed for the enantioselective C–H arylation using arylboronic acids in the presence of a chiral palladium(II) catalyst. organic-chemistry.orgrsc.org This approach directly couples the α-carbon with an aryl group, providing a direct route to chiral arylglycine derivatives. rsc.org
Furthermore, photoredox catalysis has enabled the α-C(sp³)–H alkylation of glycine derivatives under mild conditions. nih.govmdpi.com These methods involve the generation of a radical at the α-carbon via single-electron transfer (SET), which then couples with an alkyl radical precursor. nih.gov These innovative techniques allow for the late-stage modification of peptides and the synthesis of a wide range of unnatural amino acids. nih.govresearchgate.net
Table 3: Methods for Cα-Functionalization of Glycine Derivatives
| Method | Reagent/Catalyst | Type of Functionalization | Reference |
|---|---|---|---|
| Oxidative Coupling | Arylboronic acids | α-Arylation | organic-chemistry.org |
| Asymmetric C-H Arylation | Chiral Pd(II) catalyst, Arylboronic acids | Enantioselective α-Arylation | rsc.org |
| Photoredox Catalysis | Photocatalyst (e.g., Ru, Ir complexes), Alkyl radical precursors | α-Alkylation | nih.govmdpi.com |
| Ortho-palladation | Palladium reagents | ortho-Halogenation/Alkoxylation of the phenyl ring | mdpi.com |
Derivatization of the Amino and Carboxylic Acid Functional Groups
The amino and carboxylic acid groups of this compound are readily derivatized using standard organic chemistry techniques, which is often necessary for peptide synthesis or to modify the molecule's properties. nih.govnih.gov
Amino Group Derivatization: The primary amino group can be acylated with acid chlorides or anhydrides to form amides, or it can be reacted with sulfonyl chlorides to produce sulfonamides. It can also be alkylated or protected with common protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions during subsequent transformations. researchgate.net Various derivatization reagents are used to modify primary amines, often to enhance their detection in analytical methods. mdpi.com
Carboxylic Acid Group Derivatization: The carboxylic acid is most commonly converted into esters or amides. nih.gov Esterification can be achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by using alkylating agents. Amide formation is typically accomplished by activating the carboxylic acid with a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC), followed by the addition of an amine. nih.govthermofisher.com These derivatization strategies are crucial for incorporating the amino acid into peptide chains or for creating other functional variants. nih.govnih.gov
Table 4: Common Derivatization Reactions for Glycine Functional Groups
| Functional Group | Reaction Type | Reagent(s) | Product |
|---|---|---|---|
| Amino (-NH₂) | Acylation | Acyl chloride, Anhydride | Amide |
| Amino (-NH₂) | Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Amino (-NH₂) | Carbamation (Protection) | Boc₂O, Fmoc-Cl | Boc-protected amine, Fmoc-protected amine |
| Carboxylic Acid (-COOH) | Esterification | Alcohol, Acid catalyst | Ester |
| Carboxylic Acid (-COOH) | Amidation | Amine, Coupling agent (e.g., EDAC, DCC) | Amide thermofisher.com |
| Carboxylic Acid (-COOH) | Silylation | N-methyl-N-(trimethylsilyl-trifluoroacetamide) | TMS Ester nih.gov |
Decarboxylative Functionalization Reactions Leading to Novel Scaffolds
Decarboxylative functionalization has emerged as a powerful strategy in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds through the extrusion of carbon dioxide. While direct decarboxylative functionalization of this compound itself is not extensively documented in dedicated studies, the principles of such reactions on analogous N-aryl glycine derivatives provide a strong basis for its potential applications. These reactions typically proceed via the formation of an α-amino radical or an iminium ion intermediate upon decarboxylation, which can then be intercepted by various coupling partners.
For instance, visible-light-induced dual-oxidative decarboxylative coupling reactions have been developed for glycine derivatives, utilizing cerium chloride as a catalyst to form α-alkylated products. nih.gov This methodology, applied to this compound derivatives, could lead to the synthesis of novel α-substituted unnatural amino acids, where the iodo group remains available for subsequent functionalization.
Furthermore, photoredox catalysis has enabled the decarboxylative aminomethylation of aryl halides using N-protected glycine as an aminomethyl source. While this reaction uses glycine to functionalize an aryl halide, the reverse transformation—utilizing the aryl iodide of this compound in a decarboxylative coupling—represents a plausible pathway to novel scaffolds.
The following table outlines potential decarboxylative functionalization reactions of this compound derivatives based on established methods for related compounds.
| Reaction Type | Potential Coupling Partner | Resulting Scaffold | Catalyst/Conditions |
| Decarboxylative Alkylation | Aliphatic Carboxylic Acids | α-Alkylated this compound | Visible light, CeCl₃ |
| Decarboxylative Arylation | Aryl Halides | α-Aryl-(2-Iodophenyl)glycine | Photoredox catalyst, Nickel |
| Decarboxylative Vinylation | Alkenes | α-Vinyl-(2-Iodophenyl)glycine | Photoredox catalyst |
These hypothetical transformations highlight the untapped potential of this compound in generating diverse molecular architectures through decarboxylative strategies. The resulting products, retaining the ortho-iodo substituent, are valuable intermediates for further chemical exploration, including intramolecular cyclization to form heterocyclic systems.
Stereochemical Control and Diastereoselective Transformations
Controlling the stereochemistry at the α-carbon of glycine derivatives is a central challenge in the synthesis of non-proteinogenic amino acids and their incorporation into peptides. For this compound derivatives, achieving stereocontrol in their transformations is crucial for accessing enantiomerically pure and diastereomerically defined products.
One of the most effective strategies for achieving stereocontrol is the use of chiral auxiliaries. williams.edu These are chiral molecules that are temporarily attached to the glycine nitrogen or carboxyl group, directing the approach of reagents to one face of the molecule. Oxazolidinones, for example, are widely used chiral auxiliaries that can be readily prepared from chiral amino alcohols. nih.gov The alkylation of an N-acylated oxazolidinone derived from this compound would be expected to proceed with high diastereoselectivity, allowing for the synthesis of α-substituted this compound derivatives with a defined stereocenter. nih.gov
(R)-2-Phenylglycinol can also serve as a precursor to chiral auxiliaries for the diastereoselective synthesis of bicyclic lactams. scispace.comtcichemicals.com Applying this strategy to a substrate derived from this compound could lead to the formation of complex heterocyclic structures with excellent stereocontrol.
In addition to substrate-controlled methods, catalyst-controlled asymmetric transformations are also powerful tools. Chiral phase-transfer catalysts have been successfully employed for the enantioselective alkylation of glycine imines. This approach could be directly applicable to the synthesis of enantioenriched α-alkylated this compound esters.
The following table provides an overview of strategies for stereochemical control in the transformation of this compound derivatives.
| Method | Type of Control | Transformation | Expected Outcome |
| Chiral Auxiliary (Oxazolidinone) | Substrate-controlled | Alkylation | High diastereoselectivity |
| Chiral Auxiliary (Phenylglycinol-derived) | Substrate-controlled | Cyclization to lactams | High diastereoselectivity |
| Chiral Phase-Transfer Catalysis | Catalyst-controlled | Alkylation of imine | High enantioselectivity |
The ability to perform diastereoselective and enantioselective transformations on this compound derivatives is paramount for their application in the synthesis of biologically active molecules and chiral materials. The development of robust and predictable methods for stereochemical control will undoubtedly expand the synthetic utility of this versatile building block.
Applications of 2 Iodophenyl Glycine in Complex Organic Synthesis
Building Blocks for Modified Amino Acids and Peptide Analogues
The presence of both an amino acid backbone and a reactive aryl iodide makes (2-Iodophenyl)glycine an ideal starting material for the synthesis of non-proteinogenic amino acids and for the modification of peptides.
Incorporation into Unnatural Amino Acid Frameworks
Unnatural amino acids are crucial components in medicinal chemistry and drug discovery, offering the ability to fine-tune the pharmacological properties of peptides and other bioactive molecules. The ortho-iodophenyl group of this compound serves as a versatile anchor point for the introduction of new functionalities through transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Heck couplings, are particularly effective for this purpose. For instance, the Suzuki coupling of this compound derivatives with various boronic acids allows for the introduction of a wide range of aryl and heteroaryl substituents. Similarly, Sonogashira coupling with terminal alkynes can be employed to install alkynyl moieties, which can be further elaborated. These transformations provide access to a diverse library of unnatural amino acids with tailored steric and electronic properties.
| Cross-Coupling Reaction | Coupling Partner | Introduced Functionality | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl Group | Modulating receptor binding affinity |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl Group | Click chemistry, further functionalization |
| Heck Coupling | Alkene | Alkenyl Group | Introducing conformational constraints |
Role in Peptide Ligation Strategies and Mimetic Synthesis
Peptide ligation techniques are essential for the synthesis of large peptides and proteins. The unique reactivity of the iodophenyl group in this compound can be harnessed in novel ligation strategies. For example, it can participate in intramolecular cyclization reactions to form constrained peptide analogues.
Furthermore, this compound is a valuable building block in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. The ability to introduce diverse substituents on the phenyl ring allows for the creation of peptidomimetics with specific conformational preferences and biological activities.
Precursors for Polycyclic and Heterocyclic Scaffolds
The inherent reactivity of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules.
Synthesis of Quinoline (B57606) and Pyrrolidinone Derivatives via Cyclization Reactions
Quinoline and pyrrolidinone ring systems are common motifs in pharmaceuticals. Intramolecular cyclization reactions of appropriately modified this compound derivatives can provide efficient routes to these scaffolds. For instance, a palladium-catalyzed intramolecular Heck reaction of an N-alkenoyl-(2-Iodophenyl)glycine derivative can lead to the formation of a pyrrolidinone fused to a dihydroquinoline ring system.
Similarly, other cyclization strategies, such as radical cyclizations or transition-metal-catalyzed annulations, can be envisioned to construct quinoline and pyrrolidinone derivatives from this compound, highlighting its utility in generating molecular complexity from a single chiral precursor.
Preparation of Glycine (B1666218) Antagonist Precursors through Advanced Chemical Pathways
Glycine antagonists, particularly those targeting the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, are of significant interest for the treatment of various neurological disorders. The phenylglycine core is a key pharmacophore in many of these antagonists. This compound serves as a valuable starting material for the synthesis of novel glycine antagonist precursors. The iodine atom can be replaced through various cross-coupling reactions to introduce substituents that can modulate the antagonist activity and selectivity. This approach allows for the systematic exploration of the structure-activity relationship of this important class of compounds.
Development of Chiral Auxiliaries and Ligands from this compound
The inherent chirality of this compound makes it an attractive scaffold for the development of new chiral auxiliaries and ligands for asymmetric synthesis. Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, while chiral ligands are used in combination with a metal catalyst to achieve enantioselective transformations.
By modifying the carboxylic acid and amino groups of this compound, a variety of chiral auxiliaries can be prepared. For example, conversion of the carboxylic acid to an oxazolidinone and subsequent N-acylation would yield a chiral auxiliary capable of directing aldol (B89426) reactions or alkylations.
Furthermore, the ortho-iodophenyl group provides a site for the introduction of coordinating groups, such as phosphines, to generate novel chiral ligands. These ligands could find applications in a range of transition-metal-catalyzed asymmetric reactions, including hydrogenation, allylic alkylation, and cross-coupling reactions. The development of new chiral ligands is a continuous effort in organic synthesis, and this compound offers a readily available and modifiable chiral platform for this purpose.
| Ligand Type | Coordinating Atom(s) | Potential Asymmetric Reaction |
|---|---|---|
| Phosphine-based | Phosphorus | Asymmetric Hydrogenation |
| N-Heterocyclic Carbene (NHC) | Carbon | Asymmetric Cross-Coupling |
| Bidentate N,P Ligand | Nitrogen, Phosphorus | Asymmetric Allylic Alkylation |
Use of this compound in Mechanistic Organic Chemistry Remains Undocumented in Publicly Available Research
Despite a thorough review of scientific literature, there is currently no publicly available research detailing the application of this compound as a probe for mechanistic organic chemistry studies. While the compound is known and has been synthesized, its use in elucidating reaction pathways, such as in radical clock experiments or other mechanistic investigations, is not described in accessible scholarly articles or databases.
Consequently, a detailed article on the applications of this compound in complex organic synthesis, specifically as a probe for mechanistic studies, cannot be generated at this time due to the absence of foundational research findings.
Mechanistic Insights and Computational Studies on 2 Iodophenyl Glycine Chemistry
Elucidation of Reaction Mechanisms in Synthetic Pathways
Investigation of Radical Intermediates in Decarboxylative Processes
Decarboxylation is a fundamental transformation that often proceeds through radical intermediates, providing a powerful method for carbon-carbon bond formation or functional group installation. masterorganicchemistry.com For amino acids, photoredox catalysis has emerged as a mild approach to generate alkyl radicals via decarboxylation. sioc.ac.cn In the context of (2-Iodophenyl)glycine, a plausible mechanistic pathway for radical generation involves the initial formation of an N-acyloxyphthalimide derivative. This derivative can be reduced by a suitable photocatalyst, leading to decarboxylation and the formation of an α-amino alkyl radical centered on the glycine (B1666218) backbone.
The general mechanism for such a photoredox-catalyzed decarboxylation can be outlined as follows:
Activation: The carboxylic acid is converted into a redox-active ester, such as an N-acyloxyphthalimide.
Single Electron Transfer (SET): A photoexcited catalyst reduces the redox-active ester, which then fragments.
Decarboxylation: The resulting acyloxy radical rapidly loses carbon dioxide (CO2) to generate a stabilized α-amino radical. sioc.ac.cn
The fate of the resulting (2-iodophenyl)methylaminyl radical is of significant mechanistic interest. The proximate iodine atom can act as a radical acceptor, potentially leading to intramolecular cyclization reactions to form novel heterocyclic scaffolds. This pathway competes with intermolecular trapping by other reagents. The stability of the radical and the kinetics of cyclization versus intermolecular reaction would be key factors determining the product distribution. The process of converting carboxylic acids to alkyl radicals, which are then trapped by a halogen donor, is a well-established transformation in organic synthesis. acs.org
Understanding Carbene Chemistry in Glycine Betaine (B1666868) Synthesis
Glycine betaines are important osmolytes and their synthesis often involves the formation of N-ylides. While specific studies on this compound are not prevalent, the synthesis of related glycine betaine derivatives provides a mechanistic blueprint. A common strategy involves the reaction of a tertiary amine with a carbene generated from a diazoacetate.
A proposed pathway for synthesizing a betaine derivative from a precursor related to this compound would involve these steps:
Carbene Formation: An aryl diazoacetate, derived from this compound ester, is treated with a catalyst (e.g., rhodium or copper salts) or exposed to light to generate a highly reactive carbene intermediate by eliminating nitrogen gas.
Ylide Formation: The electrophilic carbene is intercepted by a tertiary amine (e.g., trimethylamine). The lone pair of the nitrogen atom attacks the vacant p-orbital of the carbene, forming an ammonium (B1175870) ylide.
Hydrolysis: Subsequent hydrolysis of the ester group on the ylide intermediate yields the final zwitterionic glycine betaine product.
This mechanism highlights the dual reactivity of the carbene, which possesses both a lone pair of electrons and a vacant orbital, allowing it to react efficiently with nucleophiles like tertiary amines.
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at a molecular level. tandfonline.com DFT calculations allow for the mapping of potential energy surfaces, identification of transition states, and determination of reaction kinetics and thermodynamics, providing insights that are often difficult to obtain experimentally.
For reactions involving this compound, DFT can be employed to:
Analyze Reaction Intermediates: Calculate the stability and electronic structure of proposed intermediates, such as the α-amino radical in decarboxylative processes or the carbene in betaine synthesis.
Determine Transition State Geometries and Energies: Locate the transition state structures for key elementary steps, such as intramolecular cyclization or ylide formation. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction rate.
Evaluate Competing Pathways: Compare the energy profiles of different possible reaction pathways to predict the major product. For instance, DFT could be used to determine whether the radical intermediate of this compound is more likely to undergo intramolecular cyclization or intermolecular reaction under specific conditions.
A hypothetical DFT study on the intramolecular cyclization of the (2-iodophenyl)methylaminyl radical might yield a reaction profile similar to the one illustrated in the table below.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactant Radical | α-amino alkyl radical | 0.0 |
| TS_cyclization | Transition state for 5-exo-trig cyclization | +12.5 |
| Cyclized Radical | Intermediate after C-I bond formation | -5.2 |
| Product | Final heterocyclic product after H-atom abstraction | -21.8 |
This table presents hypothetical data for illustrative purposes.
Conformational Analysis and Stereoselectivity Studies of this compound Derivatives
The three-dimensional structure of this compound derivatives profoundly impacts their reactivity and interactions with other chiral molecules. Conformational analysis and studies on stereoselectivity are therefore essential for understanding and predicting their chemical behavior.
Advanced Ramachandran Plot Analysis for Glycine Derivatives
The Ramachandran plot, which maps the allowed backbone dihedral angles (φ and ψ) of amino acids, is a cornerstone of structural biology. wikipedia.org Glycine, lacking a Cβ side chain, exhibits a much larger region of allowed conformations compared to other amino acids. scispace.compearson.com Its plot is characteristically symmetric, with five distinct high-density regions: α (right-handed helical), αL (left-handed helical), βS (sheet), βP (polyproline II), and βPR (a reflection of βP). scispace.com
The introduction of a large ortho-iodophenyl substituent at the α-carbon of glycine dramatically alters this conformational landscape. The bulky aromatic ring imposes severe steric constraints, significantly restricting the rotation around the N-Cα (φ) and Cα-C (ψ) bonds.
Expected Conformational Restrictions for this compound:
Steric Hindrance: The iodophenyl group will clash with the backbone carbonyl and amide groups, disfavoring many of the conformations that are readily accessible to unsubstituted glycine.
Restricted φ Angle: Rotation around the N-Cα bond will be particularly hindered. Conformations where the aromatic ring is eclipsed with either the N-H or Cα-H bonds will be high in energy.
Restricted ψ Angle: Similarly, rotation around the Cα-C bond will be limited to avoid steric clashes between the iodophenyl group and the subsequent peptide bond atoms.
Shift in Allowed Regions: It is expected that the broad, permissive regions seen in the glycine Ramachandran plot would condense into much smaller, more defined islands of stability for this compound. The αL region, in particular, may become highly disfavored. nih.gov
The table below contrasts the typical dihedral angles for glycine in common secondary structures with the anticipated restrictions for this compound.
| Region | Typical Glycine Dihedral Angles (φ, ψ) | Expected Status for this compound |
|---|---|---|
| β-sheet (βS) | (-180°, 180°) | Potentially allowed, but restricted range |
| Right-handed helix (α) | (-180° to 0°, -90° to 0°) | Highly restricted or disallowed due to steric clash |
| Left-handed helix (αL) | (0° to 180°, 0° to 90°) | Highly restricted or disallowed due to steric clash |
| Polyproline II (βP) | (~-75°, ~145°) | Potentially allowed, conformation dependent on ring orientation |
Chiral Recognition in Asymmetric Transformations
Although glycine is achiral, the introduction of a substituent like the 2-iodophenyl group creates a prochiral center at the α-carbon. Asymmetric synthesis aims to control the stereochemical outcome of reactions at this center. semanticscholar.org Chiral recognition is the process by which a chiral entity (e.g., a catalyst, reagent, or solvent) interacts diastereomerically with the prochiral substrate or its enantiomers, leading to a stereoselective transformation. mountainscholar.org
In the case of this compound derivatives, several factors are key to achieving high levels of chiral recognition:
Steric Differentiation: A chiral catalyst can selectively bind to one of the two prochiral faces of an enolate derived from a this compound ester. The bulky ortho-substituent provides a strong steric bias that the catalyst can exploit to direct an incoming electrophile to a specific face.
Electronic Interactions: The electron-rich π-system of the phenyl ring can engage in π-stacking or cation-π interactions with a suitable chiral ligand or catalyst.
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a specific, directional non-covalent interaction with a Lewis basic site on a chiral catalyst or reagent. This interaction can help to rigidly orient the substrate in the catalyst's chiral pocket, enhancing stereoselectivity.
The introduction of achiral glycine moieties can sometimes compromise chiral recognition in peptide systems, but the unique features of the iodophenyl group provide distinct handles that can be leveraged for effective asymmetric synthesis. nih.gov For example, in a palladium-catalyzed asymmetric allylic alkylation, a chiral phosphine (B1218219) ligand could coordinate to the metal and simultaneously interact with the iodophenyl group through steric repulsion or weak electronic interactions, thereby controlling the facial selectivity of the nucleophilic attack.
Emerging Trends and Future Research Directions
Development of Novel Catalytic Systems for (2-Iodophenyl)glycine Transformations
The transformation of this compound and its derivatives heavily relies on catalytic processes, particularly cross-coupling reactions. The development of new and improved catalytic systems is a major focus of current research, aiming for higher efficiency, broader substrate scope, and more sustainable reaction conditions.
Palladium-Catalyzed Systems: Palladium catalysis remains a cornerstone for transformations involving aryl halides like this compound. semanticscholar.orgmdpi.com Recent advancements have focused on developing ligand-free palladium-on-carbon (Pd/C) systems, which offer advantages such as high stability, reusability, and tolerance to various reaction conditions. semanticscholar.org Visible light-induced palladium catalysis is another emerging area, where the catalyst plays a dual role in both harvesting light energy and facilitating bond formation, enabling novel radical-based transformations that are challenging with traditional methods. nih.gov Research is also directed towards creating highly active palladium catalysts for specific reactions like phosphonation, which is crucial for synthesizing certain classes of organophosphorus compounds. researchgate.net
Copper-Catalyzed Systems: Copper-based catalysts are gaining prominence as a more economical and sustainable alternative to palladium for cross-coupling reactions. nih.govrsc.org Novel copper catalytic systems are being developed for a wide range of transformations, including the formation of carbon-silicon bonds and Sonogashira-type reactions without the need for expensive ligands. nih.govrsc.orgorganic-chemistry.org For instance, a ligand-free system using copper(I) oxide (Cu₂O) has been shown to be effective for coupling alkynes with aryl iodides, tolerating a broad range of functional groups. organic-chemistry.org Furthermore, copper-photoredox catalysis is being explored for the site-selective arylation of glycine (B1666218) derivatives, harnessing the ability of copper catalysts to generate aryl radicals under sustainable conditions. chemrxiv.org
Other Novel Catalytic Approaches: Beyond palladium and copper, researchers are investigating other unique catalytic systems. A novel system comprising 3,6-dichloro-1,2,4,5-tetrazine (B31795) as a catalyst has been developed for the synthesis of N-aryl-α-arylated glycine ester derivatives under ambient conditions. rsc.orgresearchgate.net This method features mild reaction conditions and broad substrate compatibility, proceeding through a proposed free radical mechanism. rsc.org
| Catalytic System | Key Features | Example Application | Reference |
|---|---|---|---|
| Visible Light-Induced Palladium | Dual role of Pd as photocatalyst and catalyst; enables novel radical transformations. | Carbonylative cross-coupling reactions. | nih.gov |
| Ligand-Free Copper(I) Oxide (Cu₂O) | Economical, ligand-free, tolerates a broad range of functional groups. | Cross-coupling of alkynes with aryl iodides. | organic-chemistry.org |
| Copper-Photoredox | Generates aryl radicals under sustainable conditions for site-selective arylation. | α-Csp3-H arylation of glycine derivatives. | chemrxiv.org |
| Tetrazine-Based Organocatalysis | Metal-free, mild ambient conditions, proceeds via a free radical mechanism. | Synthesis of N-aryl-α-arylated glycine ester derivatives. | rsc.orgresearchgate.net |
Exploration of New Synthetic Applications Beyond Established Scaffolds
While this compound is a valuable precursor for known heterocyclic scaffolds, a significant future direction is its application in the synthesis of novel and more complex molecular architectures. This involves leveraging the unique reactivity of the ortho-iodo and glycine moieties to access unprecedented chemical space.
The inherent structure of this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry. sciencescholar.usbohrium.commdpi.com The development of intramolecular cyclization reactions, often catalyzed by transition metals, allows for the construction of diverse ring systems. For example, copper-catalyzed oxidative C–H/O–H cross-coupling can be used for the intramolecular cyclization of glycine derivatives to form benzoxazoles. rsc.org
The versatility of the glycine backbone also allows for its incorporation into peptides and peptoids, with the (2-iodophenyl) group serving as a handle for further functionalization. This opens up possibilities for creating complex biomolecules with tailored properties. Research in this area explores the synthesis of peptide derivatives with potential applications in drug discovery and materials science. researchgate.net The synthesis of unnatural amino acids and their incorporation into peptides is a key strategy for developing new therapeutic agents.
Future work will likely focus on cascade reactions that utilize both the iodo and glycine functionalities in a single synthetic operation to build complex polycyclic systems. The development of stereoselective transformations will also be crucial for accessing enantiomerically pure compounds, which is of paramount importance in pharmaceutical applications.
Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. The application of advanced spectroscopic and analytical techniques is becoming increasingly important in elucidating the intricate details of reactions involving this compound.
Techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the formation and consumption of intermediates, helping to map out the reaction pathway. High-resolution mass spectrometry (HRMS) is instrumental in identifying transient species and reaction byproducts, offering clues about the underlying mechanism. For example, HRMS has been used to detect radical trapping adducts, providing evidence for the involvement of radical intermediates in copper-catalyzed arylation processes. chemrxiv.org
Computational chemistry and theoretical studies are also powerful tools for investigating reaction mechanisms. csic.esnih.gov Density functional theory (DFT) calculations can be used to model reaction pathways, determine the energies of transition states and intermediates, and rationalize the observed stereochemical outcomes. csic.es Such theoretical studies have been employed to understand the mechanistic aspects of intramolecular cyclization reactions, highlighting the importance of weak interactions and the stereochemistry of the starting material on the reaction outcome. csic.esnih.gov The combination of experimental and theoretical approaches provides a comprehensive picture of the reaction mechanism, enabling a more rational approach to catalyst and reaction design.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with flow chemistry and automated platforms represents a paradigm shift in how molecules are prepared, offering significant advantages in terms of efficiency, safety, and scalability. researchgate.netacs.org
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise manner, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netsoci.org This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. researchgate.net For transformations involving this compound, flow chemistry can enable the rapid optimization of reaction conditions and facilitate the scale-up of synthetic processes. acs.orgsoci.org
Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and development of new synthetic methodologies. nih.govbeilstein-journals.org These systems can perform a large number of experiments in a high-throughput manner, systematically varying reaction parameters to identify optimal conditions. The integration of real-time analytics allows for data-driven optimization, where the results of one experiment inform the design of the next. researchgate.net This approach has the potential to significantly reduce the time and resources required to develop new synthetic routes for molecules derived from this compound. The automated synthesis of peptides and other complex molecules in a flow-based system has already been demonstrated, highlighting the potential of this technology for producing sophisticated chemical entities. nih.gov
| Technology | Key Advantages | Impact on this compound Chemistry |
|---|---|---|
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, improved scalability, higher yields. | Rapid optimization of coupling reactions, safer handling of intermediates, and streamlined scale-up. |
| Automated Synthesis | High-throughput experimentation, data-driven optimization, reduced manual labor. | Accelerated discovery of new transformations and efficient library synthesis of derivatives. |
| Integrated Systems | Combines the benefits of flow and automation for fully autonomous synthesis and optimization. | Enables the development of complex, multi-step syntheses in a more efficient and reproducible manner. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for (2-Iodophenyl)glycine, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions using glycine derivatives and 2-iodobenzoyl precursors. Purification via column chromatography or recrystallization is critical. Characterization requires -/-NMR for structural confirmation and LC-MS for purity assessment (>95%). Quantify iodine content via ICP-MS to validate stoichiometry .
Q. Which analytical techniques are most suitable for quantifying this compound in plant or animal tissues?
- Methodological Answer : UPLC-MS/MS is preferred due to high sensitivity and specificity. Sample preparation should include tissue homogenization, protein precipitation (e.g., acetonitrile), and solid-phase extraction. Calibration curves using deuterated glycine analogs improve accuracy. Validate recovery rates (≥80%) and limit of detection (LOD < 0.1 ng/mL) .
Q. How does this compound’s iodine substituent influence its stability under physiological conditions?
- Methodological Answer : Perform accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. Compare degradation kinetics to unmodified glycine. Iodine’s electron-withdrawing effect may reduce hydrolytic stability; use radical scavengers (e.g., ascorbate) to mitigate oxidative deiodination. Stability data should inform storage conditions (e.g., inert atmosphere, −80°C) .
Advanced Research Questions
Q. What mechanisms explain contradictory reports on this compound’s role in nitrogen metabolism across plant species?
- Methodological Answer : Conduct isotope tracing (-labeled glycine) in diverse species (e.g., Arabidopsis vs. legumes) under controlled nitrogen regimes. Compare uptake kinetics (Michaelis-Menten parameters) and metabolic flux via GC-MS. Confounding factors like soil microbiota or competing amino acid transporters require controlled axenic cultures .
Q. How can Mendelian randomization (MR) elucidate causal links between this compound exposure and cardiovascular outcomes?
- Methodological Answer : Leverage GWAS data to identify genetic proxies (e.g., SNPs in glycine transporters or iodotyrosine deiodinases). Perform two-sample MR with inverse-variance weighting, adjusting for pleiotropy via MR-Egger. Validate findings in knockout models (e.g., GlyT1 mice) to confirm mechanistic pathways .
Q. What experimental designs mitigate confounding in studying this compound’s neuroprotective effects?
- Methodological Answer : Use triple-blinded rodent studies with randomized dosing (oral vs. intraventricular). Pair in vivo microdialysis (monitoring glycine levels) with behavioral assays (e.g., Morris water maze). Control for endogenous glycine fluctuations via dietary standardization and circadian synchronization .
Q. How can computational modeling predict this compound’s interactions with cytochrome P450 enzymes?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding affinities. Validate predictions with in vitro CYP inhibition assays (fluorometric screening). Prioritize isoforms (e.g., CYP3A4) with high docking scores for experimental validation .
Methodological Challenges and Solutions
Resolving discrepancies in this compound’s reported bioactivity: A meta-analytic approach
- Methodological Answer : Aggregate data from preclinical studies (PRISMA guidelines) and assess heterogeneity via I² statistics. Stratify by model system (cell vs. animal) and dosing regimen. Use meta-regression to identify covariates (e.g., iodine bioavailability). Reconcile contradictions through sensitivity analysis and mechanistic follow-ups .
Designing cross-species toxicity studies for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
